N-isobutyl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-(2-methylpropyl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O/c1-10(2)8-13-11(18)12(6-4-3-5-7-12)17-9-14-15-16-17/h9-10H,3-8H2,1-2H3,(H,13,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZODGMYQCRGDBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1(CCCCC1)N2C=NN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isobutyl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with isobutylamine to form the corresponding amide. This amide is then subjected to a cyclization reaction with sodium azide and triethyl orthoformate to form the tetrazole ring . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production of tetrazole derivatives, including this compound, often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and higher yields compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
N-isobutyl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.
Reduction: Reduction of the tetrazole ring can lead to the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring can yield tetrazole N-oxides, while reduction can produce amines .
Scientific Research Applications
Key Structural Features:
- Cyclohexane Ring : Provides a stable framework.
- Tetrazole Moiety : Known for diverse biological activities.
- Carboxamide Group : Imparts potential for hydrogen bonding and reactivity.
Medicinal Chemistry
N-isobutyl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has shown promise in drug development, particularly for inflammatory diseases and pain management due to its biological activity.
Potential Mechanisms of Action :
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammatory pathways.
- Receptor Modulation : Preliminary studies suggest interactions with G-protein coupled receptors (GPCRs), which are crucial in various signaling pathways related to pain perception and inflammation .
Material Science
The compound's high nitrogen content makes it suitable for applications in energetic materials. Tetrazoles are often utilized in the development of:
- Explosives : Due to their stability and energy density.
- Polymer Synthesis : As building blocks for nitrogen-rich polymers.
Industrial Applications
In addition to its pharmaceutical potential, this compound can be employed in various industrial processes:
- Agrochemicals : Used in the formulation of herbicides and pesticides.
- Dyes and Pigments : As intermediates in the synthesis of colorants.
Research has indicated that compounds similar to this compound can effectively modulate receptor activity. A study demonstrated that these compounds could significantly reduce pain response in animal models by acting on specific GPCRs .
Synthesis Optimization
Various synthetic routes have been explored to enhance yield and purity. Continuous flow reactors have been employed to improve reaction conditions during the synthesis of this compound, leading to higher efficiency compared to traditional batch processes .
Mechanism of Action
The mechanism of action of N-isobutyl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere, mimicking the behavior of carboxylic acids in biological systems. This allows the compound to bind to enzymes and receptors, modulating their activity and leading to various pharmacological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The structural uniqueness of N-isobutyl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide lies in its combination of a tetrazole ring and an isobutyl-carboxamide substituent. Key comparisons with structurally related compounds include:
- Thiourea Derivatives (e.g., H2L1–H2L9) : These compounds, such as N-(phenylcarbamothioyl)cyclohexanecarboxamide (H2L1), replace the tetrazole with a thiourea (-NH-CS-NH-) group. The sulfur atom in thiourea derivatives enhances metal-chelation capabilities, whereas the tetrazole’s nitrogen-rich structure may improve polar interactions in biological systems .
- Cyanomethyl-Aryl Derivatives (e.g., 3d–3f): Compounds like 1-[(cyanomethyl)(phenyl)amino]cyclohexanecarboxamide (3d) feature a cyanomethyl group and aryl substituents. The nitrile (CN) group in these derivatives introduces distinct electronic and steric effects compared to the tetrazole’s aromaticity .
- Trifluoromethylphenyl Analog : The closely related 1-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide (C₁₅H₁₆F₃N₅O, MW 339.32 g/mol) substitutes the isobutyl group with a lipophilic trifluoromethylphenyl moiety, altering solubility and target affinity .
Physicochemical Properties
- Tetrazole vs.
- Melting Points: Cyanomethyl-aryl derivatives exhibit moderate melting points (83–154°C), while tetrazole analogs’ values remain unreported .
Biological Activity
N-isobutyl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a synthetic compound belonging to the class of tetrazoles, which are known for their diverse pharmacological properties. This compound exhibits potential biological activities that make it relevant in medicinal chemistry, particularly in the development of therapeutic agents targeting inflammatory diseases and pain management.
Chemical Structure and Properties
The molecular formula of this compound is C${12}$H${18}$N$_{4}$O. Its structure features a cyclohexane ring, a carboxamide group, and a tetrazole moiety. The presence of the isobutyl group enhances its lipophilicity, which may influence its biological activity and pharmacokinetic properties.
This compound's mechanism of action is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole ring can act as a bioisostere, mimicking carboxylic acids in biological systems, allowing it to modulate enzyme activity and influence various signaling pathways.
Biological Activities
Research indicates that this compound may exhibit the following biological activities:
1. Enzyme Inhibition
Preliminary studies suggest that this compound acts as an inhibitor of certain enzymes, potentially including xanthine oxidase (XO). The tetrazole moiety has been shown to enhance binding affinity to target enzymes, which could lead to significant therapeutic effects in conditions characterized by oxidative stress.
2. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties, possibly through its interaction with G-protein coupled receptors (GPCRs). This interaction could modulate pathways related to pain perception and inflammation, making it a candidate for pain management therapies.
3. Analgesic Properties
Given its potential receptor modulation capabilities, this compound may serve as an analgesic agent. Further investigation is required to elucidate its efficacy compared to existing analgesics.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of compounds structurally similar to this compound:
These findings highlight the therapeutic potential of tetrazole derivatives in drug development.
Synthesis and Production
The synthesis of this compound typically involves several steps:
- Formation of Cyclohexanecarboxamide : Reaction between cyclohexanecarboxylic acid and isobutylamine.
- Cyclization : Treatment with sodium azide and triethyl orthoformate to form the tetrazole ring.
This synthetic route allows for efficient production while maintaining high specificity for the desired product.
Q & A
Q. What are the key considerations in designing a synthetic route for N-isobutyl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide?
A robust synthetic route typically involves:
- Intermediate Formation : Introduce the isobutyl and tetrazole moieties via selective alkylation or coupling reactions. For example, tetrazole rings are often synthesized via [1,3]-dipolar cycloaddition between nitriles and azides .
- Coupling Steps : Use amide bond-forming reagents (e.g., EDC/HOBt) to link the cyclohexanecarboxamide core to the isobutyl group. Solvent choice (e.g., DMF or THF) and temperature control are critical to minimize side reactions .
- Purification : Employ column chromatography or recrystallization to achieve >95% purity, validated by HPLC or NMR .
Q. How can the structural integrity of N-isobutyl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide be confirmed?
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL for refinement can resolve bond lengths and angles, particularly for the tetrazole ring and cyclohexane conformation .
- Spectroscopy : H/C NMR should confirm proton environments (e.g., deshielded protons near the tetrazole group). IR spectroscopy verifies amide C=O stretches (~1650 cm) and tetrazole N-H bands (~3400 cm) .
Q. What preliminary assays are suitable for evaluating the bioactivity of this compound?
- In Vitro Screening : Test against enzyme targets (e.g., xanthine oxidase or kinases) at concentrations 1–100 µM, using fluorometric or colorimetric assays. Include positive controls (e.g., allopurinol for xanthine oxidase inhibition) .
- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK293) to establish IC values and selectivity indices .
Advanced Research Questions
Q. How can contradictory crystallographic data (e.g., disorder in the tetrazole ring) be resolved during structure refinement?
- Modeling Strategies : Apply restraints to bond distances and angles in SHELXL to stabilize the tetrazole ring. Use the PART instruction to model disordered regions .
- Validation Tools : Check R and GooF values; values >0.05 or <1.0 may indicate overfitting. Cross-validate with DFT-optimized geometries .
Q. What mechanistic insights can be gained from studying the tetrazole moiety’s electronic effects on bioactivity?
- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-311+G**) to map electrostatic potentials and HOMO-LUMO gaps. The tetrazole’s high dipole moment (~5.5 D) may enhance binding to polar enzyme pockets .
- Structure-Activity Relationships (SAR) : Compare IC values of analogs with substituents at the tetrazole’s 1-position. For example, methyl groups may sterically hinder target interactions .
Q. How can conflicting solubility data (e.g., DMSO vs. aqueous buffer) be addressed in pharmacokinetic studies?
- Co-Solvent Systems : Use PEG-400 or cyclodextrins to improve aqueous solubility. Measure logP via shake-flask methods (expected logP ~2.5 for this compound) .
- Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Adjust formulation based on half-life (<30 min suggests rapid metabolism) .
Methodological Considerations Table
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
